
(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds, as well as hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds that contain the necessary functional groups. Key steps may include:
Formation of the Carbon Backbone: This involves the construction of the icosa-4,16-dien-1,19-diyne skeleton through reactions such as alkyne coupling and olefin metathesis.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through selective oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Stereoselective Reactions: Ensuring the correct stereochemistry at the 3R and 18S positions is crucial. This may involve the use of chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper, more readily available starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double and triple bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the double and triple bonds can produce saturated hydrocarbons.
Applications De Recherche Scientifique
(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with unique properties, such as high-strength polymers.
Mécanisme D'action
The mechanism of action of (3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol involves its interaction with various molecular targets. The compound’s hydroxyl groups and multiple bonds allow it to participate in a range of biochemical reactions. For example, it may act as an antioxidant by scavenging free radicals or as an enzyme inhibitor by binding to active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4E,16E,18S)-4,16-Eicosadiene-1,19-diyne-3,18-diol: Similar structure but different stereochemistry.
(3R,4E,16E,18R)-Icosa-4,16-diene-1,19-diyne-3,18-diol: Similar structure with different stereochemistry at the 18th position.
Uniqueness
(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol is unique due to its specific stereochemistry and the presence of both double and triple bonds, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
9025-13-2 |
|---|---|
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
icosa-4,16-dien-1,19-diyne-3,18-diol |
InChI |
InChI=1S/C20H30O2/c1-3-19(21)17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(22)4-2/h1-2,15-22H,5-14H2 |
Clé InChI |
JVVMUHJDTNMVHZ-UHFFFAOYSA-N |
SMILES canonique |
C#CC(C=CCCCCCCCCCCC=CC(C#C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4R)-3-amino-1-{2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-1,3-benzodiazole-5-carbonyl}piperidin-4-ol hydrochloride](/img/structure/B13399920.png)

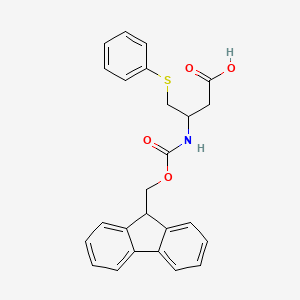
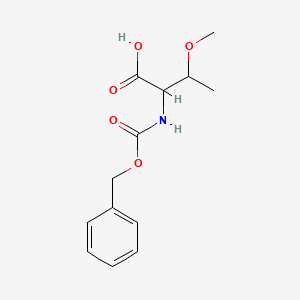
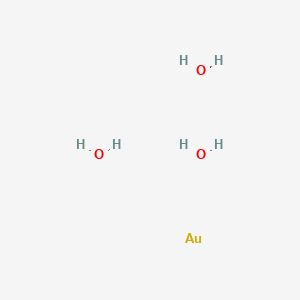
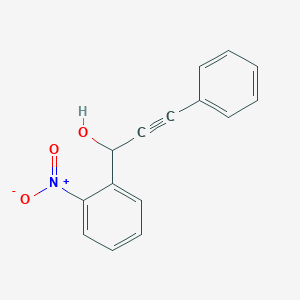
![3-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-yl)-acrylic acid](/img/structure/B13399960.png)
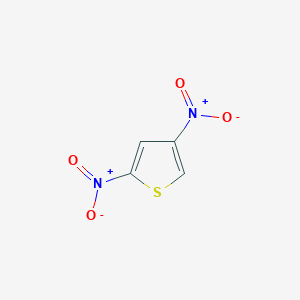
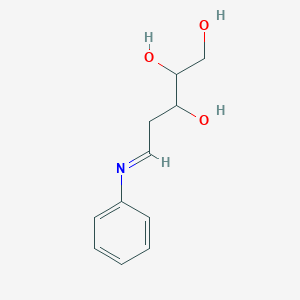
![N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13399981.png)
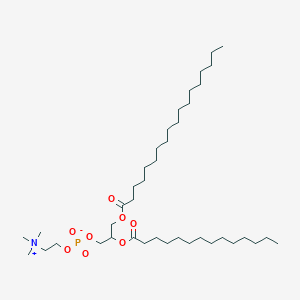
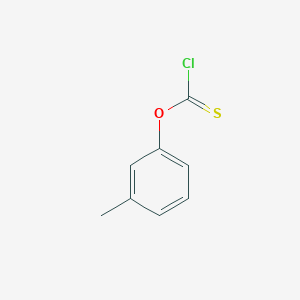
![1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13399993.png)

